
(2-(3-Methyl-1-phenyl-5-pyrazolyloxy)ethyl)trimethylammonium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(3-Methyl-1-phenyl-5-pyrazolyloxy)ethyl)trimethylammonium iodide is a chemical compound that features a pyrazole ring, which is a common structural motif in many pharmaceutically active compounds
Vorbereitungsmethoden
The synthesis of (2-(3-Methyl-1-phenyl-5-pyrazolyloxy)ethyl)trimethylammonium iodide typically involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with ethyl bromoacetate to form an intermediate, which is then reacted with trimethylamine to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from 0°C to 78°C .
Analyse Chemischer Reaktionen
(2-(3-Methyl-1-phenyl-5-pyrazolyloxy)ethyl)trimethylammonium iodide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole derivatives, while reduction can lead to the formation of reduced pyrazole compounds .
Wissenschaftliche Forschungsanwendungen
(2-(3-Methyl-1-phenyl-5-pyrazolyloxy)ethyl)trimethylammonium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Medicine: Due to its structural similarity to other bioactive pyrazole derivatives, it is investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals
Wirkmechanismus
The mechanism of action of (2-(3-Methyl-1-phenyl-5-pyrazolyloxy)ethyl)trimethylammonium iodide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can interact with active sites of enzymes, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, including modulation of oxidative stress pathways and anti-inflammatory responses .
Vergleich Mit ähnlichen Verbindungen
(2-(3-Methyl-1-phenyl-5-pyrazolyloxy)ethyl)trimethylammonium iodide can be compared with other similar compounds, such as:
1-Phenyl-3-methyl-5-pyrazolone: Known for its antioxidant properties and used in the treatment of conditions like amyotrophic lateral sclerosis (ALS).
1-(4-Methoxyphenyl)-3-methyl-5-pyrazolone: Used as a labeling reagent in analytical chemistry.
1-(2-Naphthyl)-3-methyl-5-pyrazolone: Employed in the analysis of carbohydrates and other biomolecules
Eigenschaften
CAS-Nummer |
5509-29-5 |
|---|---|
Molekularformel |
C15H22IN3O |
Molekulargewicht |
387.26 g/mol |
IUPAC-Name |
trimethyl-[2-(5-methyl-2-phenylpyrazol-3-yl)oxyethyl]azanium;iodide |
InChI |
InChI=1S/C15H22N3O.HI/c1-13-12-15(19-11-10-18(2,3)4)17(16-13)14-8-6-5-7-9-14;/h5-9,12H,10-11H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
VGZNKGCKNHIKBW-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=NN(C(=C1)OCC[N+](C)(C)C)C2=CC=CC=C2.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


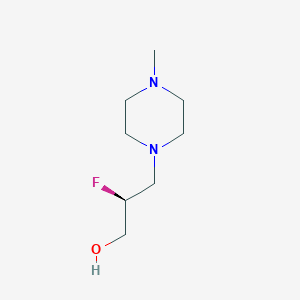
![1H-Benzimidazolium, 5-chloro-3-ethyl-2-methyl-1-[3-(triethylammonio)propyl]-, bis(ethyl sulfate)](/img/structure/B13768518.png)
![Phosphonic acid, [3-[[5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl]azo]phenyl]-](/img/structure/B13768522.png)
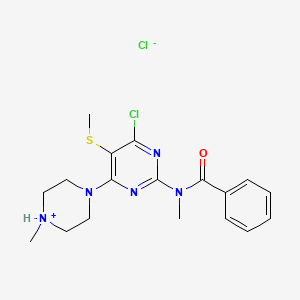
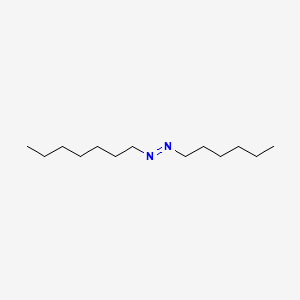
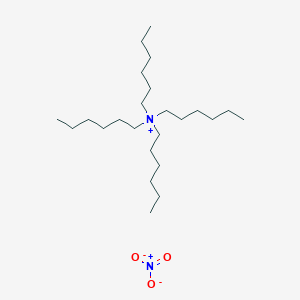
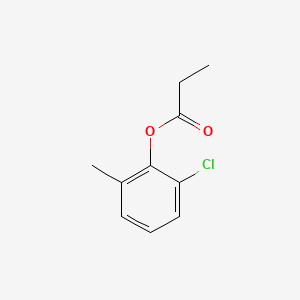
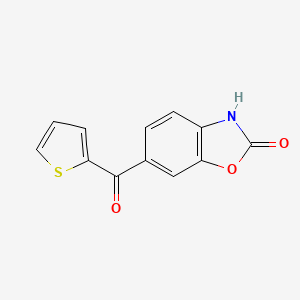
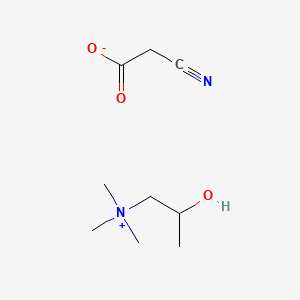
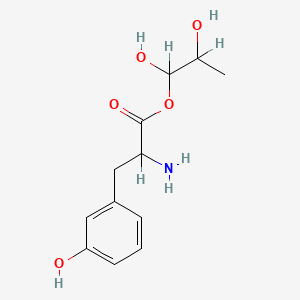
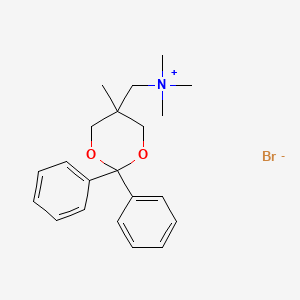
![Methanesulfonic acid, [(3-chloro-2-methylphenyl)amino]-, monosodium salt](/img/structure/B13768574.png)
![2-[2-(dimethylamino)-2-oxoethoxy]-N-[2-(dimethylamino)-2-oxoethyl]benzamide](/img/structure/B13768576.png)
![N-2-Azabicyclo[2.2.1]hept-5-YL-6-indolizinecarboxamide](/img/structure/B13768595.png)
